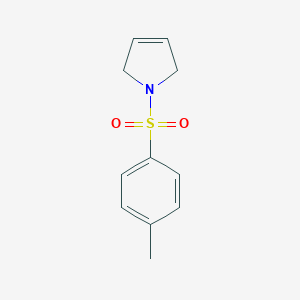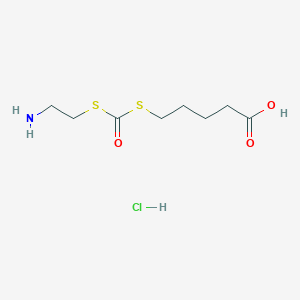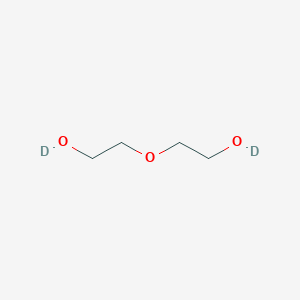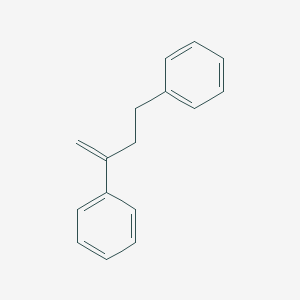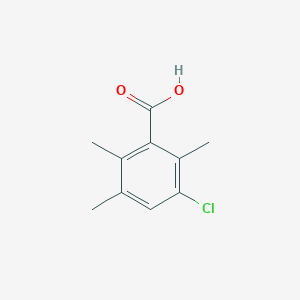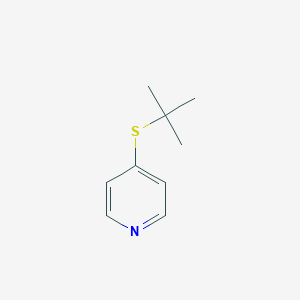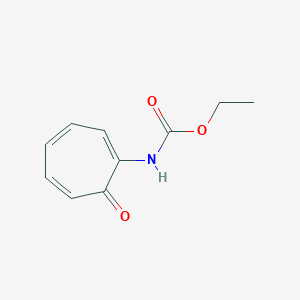![molecular formula C34H20O3 B097772 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one CAS No. 19352-17-1](/img/structure/B97772.png)
10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one, also known as OA-F2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OA-F2 belongs to the family of anthraquinone derivatives, which are known for their diverse biological activities. In
Scientific Research Applications
10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has been studied for its potential applications in various scientific research areas. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases.
Mechanism of Action
10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various inflammatory enzymes, including cyclooxygenase and lipoxygenase. This compound also scavenges free radicals and reduces oxidative stress. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound also reduces the expression of genes involved in oxidative stress and apoptosis. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound also possesses diverse biological activities, making it a useful tool for studying various biological processes. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various inflammatory diseases, such as arthritis and asthma. This compound can also be explored for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases. Additionally, the structure-activity relationship of this compound can be further explored to develop more potent derivatives with improved pharmacological properties.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound can be easily synthesized in large quantities with high purity, making it a useful tool for studying various biological processes. This compound has several potential future directions for scientific research, including its potential use in the treatment of various inflammatory diseases and as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases.
Synthesis Methods
10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one can be synthesized through a multistep process involving the reaction of anthracene-9,10-dione with furfural in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a strong base to yield this compound. This synthesis method has been optimized to provide high yields of pure this compound.
Properties
| 19352-17-1 | |
Molecular Formula |
C34H20O3 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
10-[[5-[(10-oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one |
InChI |
InChI=1S/C34H20O3/c35-33-27-13-5-1-9-23(27)31(24-10-2-6-14-28(24)33)19-21-17-18-22(37-21)20-32-25-11-3-7-15-29(25)34(36)30-16-8-4-12-26(30)32/h1-20H |
InChI Key |
HDLBKEZWVFXEKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C=C4C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=CC=C7C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C=C4C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=CC=C7C2=O |
synonyms |
2,5-Bis[(9,10-dihydro-10-oxoanthracen-9-ylidene)methyl]furan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


